2-Amino-2-(1,3-oxazol-2-yl)ethan-1-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H8N2O2 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-amino-2-(1,3-oxazol-2-yl)ethanol |
InChI |
InChI=1S/C5H8N2O2/c6-4(3-8)5-7-1-2-9-5/h1-2,4,8H,3,6H2 |
InChI Key |
UPTXBHKLTJFLSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)C(CO)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 2 1,3 Oxazol 2 Yl Ethan 1 Ol and Analogues
Strategies for Chiral β-Amino Alcohol Construction Preceding Oxazole (B20620) Formation
The enantioselective synthesis of β-amino alcohols is a cornerstone in the preparation of numerous biologically active compounds. Several modern synthetic methods provide access to these chiral scaffolds with high levels of stereocontrol.
Asymmetric Cross-Coupling Reactions (e.g., Aza-Pinacol Couplings) for Chiral β-Amino Alcohol Synthesis
A significant challenge in synthesizing β-amino alcohols is the creation of vicinal stereocenters with high diastereoselectivity and enantioselectivity. frontiersin.org Asymmetric cross-coupling reactions, particularly aza-pinacol couplings, have emerged as a powerful tool to address this challenge. westlake.edu.cn One notable advancement is the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. frontiersin.org This method provides a modular and efficient pathway to a diverse range of β-amino alcohols. frontiersin.org
The reaction proceeds through a radical-polar crossover mechanism, where an α-amino radical is generated from the imine rather than a ketyl radical from the aldehyde. frontiersin.org A chiral chromium catalyst is pivotal, performing three key roles: the chemoselective single-electron reduction of the imine, rapid interception of the resulting radical to prevent unwanted side reactions, and chemo- and stereoselective addition to the aldehyde. frontiersin.orgorganic-chemistry.org This approach demonstrates broad substrate compatibility, including aromatic, aliphatic, and heteroaromatic aldehydes, and tolerates various functional groups. wikipedia.org The resulting N-sulfonyl protected β-amino alcohols can be obtained in high yields and excellent stereoselectivities. westlake.edu.cn
Table 1: Examples of Cr-Catalyzed Asymmetric Cross Aza-Pinacol Coupling
| Aldehyde | Imine | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Benzaldehyde | N-Sulfonyl imine | >20:1 | 98% |
| 4-Chlorobenzaldehyde | N-Sulfonyl imine | >20:1 | 97% |
| 2-Naphthaldehyde | N-Sulfonyl imine | >20:1 | 99% |
Data sourced from studies on Cr-catalyzed asymmetric cross aza-pinacol couplings. wikipedia.org
Enantioselective Radical C–H Amination of Alcohols to Access β-Amino Alcohols
Direct functionalization of C-H bonds represents a highly atom-economical and efficient strategy in organic synthesis. Enantioselective radical C-H amination of alcohols has been developed to provide access to chiral β-amino alcohols from readily available starting materials. nih.gov This method often complements traditional approaches that rely on chiral pool precursors or stoichiometric chiral auxiliaries. nih.gov
One such strategy employs a radical relay chaperone, where an alcohol is temporarily converted into an imidate. organic-chemistry.org This intermediate then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT), leading to the formation of a transient radical at the β-position. organic-chemistry.org A multi-catalytic system, often involving a photocatalyst and a chiral copper catalyst, is used to control the regio- and enantioselectivity of the subsequent amination step. nih.gov The process typically yields a chiral oxazoline (B21484), which can then be hydrolyzed to afford the desired enantioenriched β-amino alcohol. nih.govnih.gov This method is applicable to a wide range of alcohols with alkyl, allyl, benzyl, and propargyl C-H bonds. nih.gov
Table 2: Enantioselective Radical β-C–H Amination of Alcohols
| Alcohol Substrate | Yield of Oxazoline | Enantiomeric Excess (ee) |
|---|---|---|
| 2-Phenylethanol | 88% | 95% |
| 3-Phenylpropanol | 85% | 92% |
| 1-Hexanol | 75% | 90% |
Data represents typical yields and selectivities for the multi-catalytic C-H amination process. nih.gov
Stereoselective Carboamination of O-Vinyl-1,2-Amino Alcohol Derivatives
Palladium-catalyzed carboamination of alkenes is a versatile method for the synthesis of nitrogen-containing heterocycles. This strategy has been successfully applied to the stereoselective synthesis of substituted 1,3-oxazolidines, which are direct precursors to β-amino alcohols. researchgate.netsynarchive.compharmaguideline.com The reaction involves the carboamination of O-vinyl-1,2-amino alcohol derivatives. researchgate.net This transformation is unique as it constructs both a carbon-heteroatom and a carbon-carbon bond in a single step. researchgate.net
The process typically generates cis-disubstituted oxazolidine (B1195125) products with good to excellent diastereoselectivity. synarchive.compharmaguideline.com A key advantage of this method is that enantiomerically enriched substrates are converted without any loss of optical purity. researchgate.net Catalyst optimization has identified ligands such as S-Phos as being highly effective for this transformation. researchgate.net The resulting oxazolidines can then be readily converted to the corresponding β-amino alcohols.
Reductive Cross-Coupling Reactions (e.g., C=N and C=O) for β-Amino Alcohol Synthesis
The reductive cross-coupling of carbonyl compounds (C=O) and imines (C=N) is a direct and efficient method for the synthesis of β-amino alcohols. chemmethod.com This approach assembles the β-amino alcohol framework from two simple and readily available building blocks. westlake.edu.cn Various catalytic systems have been developed to promote this transformation with high levels of chemo- and stereoselectivity.
For instance, samarium(II) iodide (SmI2) has been shown to mediate the reductive cross-coupling of chiral N-tert-butanesulfinyl imines with aldehydes, affording optically pure β-amino alcohols. chemmethod.com More recently, electrochemical methods have been developed for the reductive cross-coupling of imines with ketones, proceeding through a radical-mediated pathway. chemmethod.com These methods often exhibit good functional group tolerance and can provide access to a wide array of substituted β-amino alcohols.
Amino Acid Precursor Strategies for Chiral Amino Alcohol Scaffolds
Amino acids represent an abundant and inexpensive source of chirality, making them highly attractive starting materials for the synthesis of chiral amino alcohol scaffolds. nih.gov A common strategy involves the reduction of the carboxylic acid functionality of an N-protected amino acid to a primary alcohol. This can be achieved using various reducing agents, such as lithium aluminum hydride or borane (B79455) complexes.
Alternatively, α-amino acids can be converted into α-acylamino aldehydes or ketones. nih.gov These intermediates can then undergo cyclodehydration to form oxazoles directly. For example, an N-acyl amino acid can be converted to an intermediate α-acylamino aldehyde, which is then cyclized using a reagent combination like triphenylphosphine/hexachloroethane to yield a 2,4-disubstituted oxazole. nih.gov This approach effectively translates the inherent chirality of the amino acid to the final product.
Direct and Indirect Cyclization Approaches to the 1,3-Oxazole Ring System
Once the chiral β-amino alcohol scaffold is constructed, the next critical step is the formation of the 1,3-oxazole ring. This can be accomplished through either direct or indirect cyclization pathways.
A common direct approach is the Robinson-Gabriel synthesis , which involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com In the context of synthesizing 2-Amino-2-(1,3-oxazol-2-yl)ethan-1-ol, a precursor β-amino alcohol would first be acylated on the nitrogen atom and then the hydroxyl group would be oxidized to a ketone. Subsequent treatment with a dehydrating agent such as sulfuric acid or phosphorus oxychloride promotes the intramolecular cyclization to form the oxazole ring. wikipedia.orgpharmaguideline.com
Indirect cyclization methods often proceed through an intermediate such as an oxazoline. For example, a β-amino alcohol can be reacted with a carboxylic acid or its derivative to form an N-acyl β-amino alcohol. This intermediate can then be cyclized to an oxazoline using a dehydrating agent. The resulting oxazoline can then be oxidized to the corresponding oxazole. nih.gov This two-step process allows for a greater degree of control and can be advantageous when dealing with sensitive functional groups. Another indirect method involves the reaction of an amino alcohol with an aldehyde in the presence of sulfuric acid and acetic anhydride (B1165640) to form the oxazole. pharmaguideline.com
Table 3: Comparison of Cyclization Approaches
| Method | Description | Key Intermediates | Typical Reagents |
|---|---|---|---|
| Direct (Robinson-Gabriel) | Intramolecular cyclodehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com | 2-Acylamino-ketone | H₂SO₄, POCl₃ |
| Indirect (via Oxazoline) | Cyclization to an oxazoline followed by oxidation. nih.gov | N-acyl β-amino alcohol, Oxazoline | Dehydrating agents, Oxidizing agents (e.g., DDQ) |
| Indirect (from Aldehyde) | Reaction of an α-hydroxyamino ketone with an aldehyde. pharmaguideline.com | α-Hydroxyamino ketone | Aldehyde, H₂SO₄, Acetic anhydride |
Cyclodehydration and Dehydrogenation Methods for Oxazole Formation
Cyclodehydration is a cornerstone of oxazole and oxazoline synthesis, often starting from N-acyl-β-amino alcohols. pharmaguideline.com The Robinson-Gabriel synthesis, a classic method, involves the cyclodehydration of 2-acylamino-ketones using agents like sulfuric acid. pharmaguideline.comresearchgate.net This intramolecular condensation and subsequent dehydration forms the oxazole ring.
More contemporary approaches utilize catalytic systems to achieve higher efficiency and milder reaction conditions. For instance, manganese-catalyzed dehydrogenation of amido alcohols presents a one-pot, regioselective method to synthesize oxazoles from readily available esters and amino alcohols. wikipedia.org This process involves an initial amidation followed by a dehydrogenative cyclization. wikipedia.org
Similarly, tandem condensation-cyclodehydration reactions can be performed directly from carboxylic acids and amino alcohols. One such method employs 3-nitrophenylboronic acid as a dehydration catalyst, facilitating the formation of oxazolines and their thiazoline (B8809763) analogues in moderate to excellent yields. nih.gov
The direct oxidation of an oxazolidine intermediate, formed from the condensation of an amino alcohol like serine with an aldehyde, provides another route to the oxazole core. aminer.org This method avoids the need for intermediate purification and proceeds under relatively mild conditions. aminer.org
| Method | Starting Materials | Key Reagents/Catalysts | Product | Reference |
|---|---|---|---|---|
| Robinson-Gabriel Synthesis | 2-Acylamino-ketones | H₂SO₄, POCl₃ | Oxazole | pharmaguideline.comresearchgate.net |
| Manganese-Catalyzed Dehydrogenation | Esters, 1,2-Amino Alcohols | Manganese complex, KOtBu, POCl₃ | Oxazole | wikipedia.org |
| Tandem Condensation-Cyclodehydration | Carboxylic Acids, Amino Alcohols | 3-Nitrophenylboronic acid | Oxazoline | nih.gov |
| Oxidation of Oxazolidine | Aldehydes, Serine | Oxidizing agent (e.g., BrCCl₃/DBU) | Oxazole | aminer.org |
Reactions of Amino Alcohols with Aldehydes and Related Precursors for 2-Oxazoline Synthesis
The reaction between amino alcohols and aldehydes is a common and effective strategy for synthesizing the 2-oxazoline ring, which is a direct precursor to the oxazole ring. researchgate.net This process typically begins with the formation of an intermediate oxazolidine, which is then oxidized to the oxazoline. researchgate.netresearchgate.net
A variety of oxidizing agents can be employed for this transformation. Halogen-based reagents are particularly effective. For example, reacting an amino alcohol and an aldehyde with N-bromosuccinimide (NBS) or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) can produce 2-aryl and 2-alkyl-2-oxazolines in good yields. researchgate.net Another common reagent is pyridinium (B92312) hydrobromide perbromide, which facilitates the reaction in water at room temperature. wikipedia.org A combination of sodium bromate (B103136) (NaBrO₃) and sodium bisulfite (NaHSO₃) can also be used to generate hypobromous acid in situ, which then acts as the oxidant. acs.org
These methods are generally applicable to a wide range of aromatic and aliphatic aldehydes. researchgate.netresearchgate.net However, electron-rich aromatic aldehydes can sometimes undergo undesired electrophilic halogenation on the aromatic ring instead of promoting the cyclization. researchgate.net
| Reagent/System | Typical Aldehyde Scope | Key Features | Reference |
|---|---|---|---|
| 1,3-Diiodo-5,5-dimethylhydantoin | Aromatic and Aliphatic | Effective conversion to 2-aryl and 2-alkyl-2-oxazolines. | wikipedia.org |
| Pyridinium hydrobromide perbromide | Aromatic | Reaction proceeds in water at room temperature. | wikipedia.org |
| N-Bromosuccinimide (NBS) | Aromatic and Aliphatic | Forms an oxazoline hydrobromide salt, followed by basic work-up. | researchgate.net |
| NaBrO₃ / NaHSO₃ | Aromatic | Generates HOBr in situ for oxidation; effective for both electron-donating and withdrawing groups. | acs.org |
Three-Component Couplings Involving Amino Alcohols for Oxazoline Formation
Three-component coupling reactions offer an efficient pathway to construct molecular complexity in a single step. For oxazoline synthesis, a palladium-catalyzed three-component coupling of aryl halides, amino alcohols, and tert-butyl isocyanide has been developed. This method provides a range of oxazoline derivatives in excellent yields under mild conditions. wikipedia.org The versatility of this approach allows for the synthesis of benzoxazoles when 1,2-amino phenols are used in place of amino alcohols. wikipedia.org Such convergent strategies are highly valued for their atom economy and ability to rapidly generate diverse libraries of compounds from simple, readily available starting materials.
Catalytic Cyclization Strategies (e.g., Manganese-catalyzed, Molybdenum-catalyzed)
Catalytic methods are central to modern organic synthesis, offering milder and more efficient alternatives to stoichiometric reagents. In the context of oxazoline and oxazole synthesis, several transition metals have proven effective.
Molybdenum-catalyzed cyclization : Molybdenum oxides, such as ammonium (B1175870) molybdate (B1676688) ((NH₄)₂MoO₄) and ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O), are highly effective catalysts for the dehydrative cyclization of N-acyl serine and threonine derivatives to form oxazolines. acs.orgresearchgate.nettandfonline.com The reactions are typically carried out under Dean-Stark conditions in toluene (B28343) to remove water and drive the equilibrium towards the cyclized product. acs.orgresearchgate.net This biomimetic approach is notable for its high catalytic activity and for proceeding under neutral conditions, making it compatible with a wide range of complex substrates. acs.org
Manganese-catalyzed cyclization : Manganese catalysts are also employed in the synthesis of oxazoles. One strategy involves the manganese-catalyzed dehydrogenation of amido alcohols, formed in situ from esters and amino alcohols, to yield the corresponding oxazole. nih.gov Another approach is the MnO₂-mediated oxidative cyclization of "formal" Schiff's bases, which can be formed from the nucleophilic addition of a phenol (B47542) to a triazine, leading to fused heterocyclic systems. nih.govresearchgate.net Manganese(III) acetate (B1210297) is also a well-known reagent for mediating oxidative free radical cyclizations to form various cyclic structures.
Electrochemical Routes for Polysubstituted Oxazoles from Amino Alcohols and Esters
Electrosynthesis has emerged as a powerful and green tool in organic chemistry, often avoiding the need for harsh chemical oxidants or reductants. Electrochemical methods have been developed for the construction of polysubstituted oxazoles. One such method involves the reaction of easily accessible aryl-substituted ketones with acetonitrile, which serves as both the solvent and a reactant. The reaction occurs at room temperature in a divided electrochemical cell, using carbon felt for both the anode and cathode. The process is performed in the presence of activators like trifluoroacetic anhydride (TFAA) and catalysts such as triphenylamine (B166846) derivatives. This protocol demonstrates good functional group tolerance and provides the desired oxazoles in high yields.
Another electrochemical approach enables the synthesis of trisubstituted oxazoles from β-diketones and amines, avoiding the use of external oxidants and transition-metal catalysts. researchgate.net These electrochemical strategies represent a mild and environmentally friendly alternative for synthesizing complex oxazole analogues. researchgate.net
Synthesis from Alpha-Haloketones and Urea/Formamide
The reaction of α-haloketones with amides is a classical and robust method for constructing the oxazole ring, known as the Bredereck reaction. wikipedia.org In this synthesis, an α-haloketone reacts with an amide, such as formamide, to yield a 2,4-disubstituted oxazole. wikipedia.org
A closely related and widely used method is the Hantzsch synthesis, which is particularly effective for producing 2-aminooxazoles. This protocol involves the condensation of an α-bromo ketone with urea. tandfonline.com While this reaction works well with unsubstituted urea, it is often less effective with N-substituted ureas, which may be attributed to the lower nucleophilicity of the oxygen atom in these substrates. tandfonline.com This limitation has spurred the development of alternative multi-step strategies, such as a two-step method involving the initial formation of the 2-aminooxazole followed by a Buchwald–Hartwig cross-coupling to introduce N-substituents. tandfonline.com
| Reaction Name | Key Reactants | Typical Product | Reference |
|---|---|---|---|
| Bredereck Reaction | α-Haloketone + Amide (e.g., Formamide) | Disubstituted Oxazole | wikipedia.org |
| Hantzsch Synthesis | α-Bromo Ketone + Urea | 2-Aminooxazole | tandfonline.com |
Advanced Synthetic Transformations for Functionalization and Derivatization
Once the core 2-amino-oxazole structure is formed, further derivatization can be achieved through reactions involving both the primary amine and the oxazole ring. acs.org The primary amine at the C2 position can readily undergo standard transformations such as N-acylation and N-alkylation. acs.org
A powerful method for the N-functionalization of 2-aminooxazoles is the Buchwald–Hartwig cross-coupling reaction. This palladium-catalyzed reaction allows for the coupling of the 2-aminooxazole with various aryl halides. tandfonline.com This strategy is particularly useful for synthesizing N-aryl-2-aminooxazoles, a class of compounds that can be difficult to access directly via Hantzsch synthesis with N-substituted ureas. tandfonline.com The direct coupling of 2-amino-1,3-oxazoles with chloro-heterocycles can be challenging, but the use of an ester-substituted 2-amino-1,3-oxazole has been shown to be more efficient, providing the coupled product after a subsequent hydrolysis and decarboxylation sequence.
The oxazole ring itself can also be functionalized. Electrophilic aromatic substitution typically occurs at the C5 position, especially when the ring is activated by electron-donating groups. nih.gov Nucleophilic aromatic substitution is also possible, usually with leaving groups at the C2 position. nih.gov Furthermore, the oxazole ring can participate as a diene in Diels-Alder reactions with various dienophiles, leading to the formation of pyridine (B92270) derivatives after the rearrangement of the initial cycloadduct. nih.gov
| Reaction Type | Reaction Site | Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| N-Acylation / N-Alkylation | C2-Amino Group | Acylating/Alkylating agents | N-Substituted 2-aminooxazole | acs.org |
| Buchwald–Hartwig Cross-Coupling | C2-Amino Group | Aryl halide, Pd catalyst, Base | N-Aryl-2-aminooxazole | tandfonline.com |
| Electrophilic Substitution | C5 of Oxazole Ring | Electrophile (e.g., formylation) | C5-Substituted oxazole | nih.gov |
| Diels-Alder Reaction | Oxazole Ring (as diene) | Dienophile (e.g., alkenes) | Pyridine derivative | nih.gov |
Strategies for Incorporating Trifluoromethyl Carbinol Units into Oxazole Structures
The introduction of trifluoromethyl (CF3) groups into heterocyclic compounds is a key strategy in medicinal chemistry to enhance metabolic stability and biological activity. While direct synthesis of a trifluoromethyl carbinol on an oxazole was not detailed, analogous strategies for creating trifluoromethylated heterocycles are well-documented.
A common approach involves using a trifluoromethyl source, such as CF3SO2Na, in a cascade reaction. For instance, a metal-free, regioselective method has been developed for synthesizing 4-(trifluoromethyl)isoxazoles from α,β-unsaturated carbonyl compounds. organic-chemistry.org This reaction proceeds through a tandem trifluoromethyloximation, cyclization, and elimination, employing tert-butyl nitrite (B80452) (tBuONO) as both an oxidant and a nitrogen-oxygen unit donor. organic-chemistry.org Mechanistic studies suggest a radical pathway initiated by the oxidation of the trifluoromethyl source. organic-chemistry.org
Another strategy is the synthesis of trifluoromethyl-containing building blocks that can be later incorporated into the desired heterocyclic scaffold. For example, trifluoromethyl propargylamines can react with various azides in a copper(I)-catalyzed 1,3-dipolar cycloaddition to afford 1,4-disubstituted 1,2,3-triazoles, which serve as peptidomimetics. beilstein-journals.org This highlights the utility of creating versatile fluorinated intermediates for further synthesis. beilstein-journals.org The chemoselectivity of reactions involving CF3-ynones can even be switched using acid catalysis to selectively produce either trifluoroacetyltriazoles or CF3-isoxazoles. nih.gov
Table 1: Methods for Synthesizing CF3-Containing Heterocycles
| Method | CF3 Source | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Tandem Trifluoromethyloximation/Cyclization | CF3SO2Na | tBuONO, α,β-Unsaturated Carbonyls | 4-(Trifluoromethyl)isoxazoles | organic-chemistry.org |
| 1,3-Dipolar Cycloaddition | Trifluoromethyl Propargylamines | Azide derivatives, Cu(I) catalyst | 1,4-Disubstituted 1,2,3-triazoles | beilstein-journals.org |
Synthesis of N-Substituted Oxazole and Oxazoline Derivatives
The synthesis of N-substituted oxazoles and oxazolines allows for the modulation of the compound's properties. Gold-catalyzed reactions provide a flexible and convergent route to trisubstituted oxazoles. This methodology has been expanded to create 4-amido oxazole products, which can be used in subsequent one-pot reaction cascades, such as intramolecular Diels-Alder reactions, to rapidly construct complex polyheterocyclic structures. core.ac.uk
For oxazoline derivatives, substitution often occurs at the nitrogen atom of the ring. When 2-aminooxazolines are treated with reagents like benzyloxycarbonyl chloride, the N-3 atom of the oxazoline ring is preferentially substituted. researchgate.net This process can lead to the formation of 2-oxo-3-benzyloxycarbonyl derivatives. researchgate.net Furthermore, 2-oxazoline-substituted anilines can be synthesized in high yields through a zinc chloride-catalyzed reaction between isatoic anhydride and 2-aminoalcohols. researchgate.net
Diversification of Chiral Products from Oxazoline Intermediates
Chiral oxazolines are highly valuable intermediates in asymmetric synthesis, often serving as chiral auxiliaries or ligands for metal catalysts. acs.orgresearchgate.net Their synthesis typically begins with readily available chiral β-amino alcohols, which are themselves often derived from amino acids. acs.orgresearchgate.net
Once formed, these chiral oxazoline-containing ligands can be used in a vast range of metal-catalyzed enantioselective reactions. acs.org For example, halocyclization of allylic amides can produce chiral oxazolines, which are key intermediates in the synthesis of natural products and other chiral ligands. researchgate.net The diversification of these intermediates can lead to a variety of enantiomerically pure compounds, including β-hydroxy ketones, spiroketalic pheromones, and β-hydroxy-α-alkyl α-amino acids. researchgate.net This highlights the role of the oxazoline ring as a foundational scaffold for building complex, stereochemically defined molecules. nio.res.inresearchgate.net
Transition Metal-Catalyzed Syntheses in Oxazole and Oxazoline Formation
Transition metal-catalyzed reactions are among the most efficient and selective methods for synthesizing oxazole and oxazoline rings. researchgate.net Catalysts based on palladium, copper, gold, and rhodium are frequently employed.
Palladium-Catalyzed Synthesis : Palladium catalysts are used in various coupling reactions to form oxazoles. One approach involves the reaction of N-propargylamides with aryl iodides, which proceeds through a palladium-catalyzed coupling step followed by in situ cyclization to yield 2,5-disubstituted oxazoles. organic-chemistry.org Another powerful method is the Suzuki-Miyaura coupling, which can be used in a one-pot reaction to produce 2,4,5-trisubstituted oxazoles from carboxylic acids and amino acids. ijpsonline.comtandfonline.com
Copper-Catalyzed Synthesis : Copper catalysts are effective for the synthesis of various substituted oxazoles. A simple and efficient protocol involves the direct coupling of α-diazoketones with nitriles to afford 2,4,5-trisubstituted oxazoles in excellent yields. researchgate.net Copper(II) triflate has also been used to catalyze the reaction between diazoketones and amides. tandfonline.com Additionally, a copper(II)-catalyzed oxidative cyclization of enamides via vinylic C-H bond functionalization produces 2,5-disubstituted oxazoles at room temperature. organic-chemistry.org
Iridium-Photocatalyzed Synthesis : While not explicitly detailed for this compound, photocatalysis represents a modern approach to heterocycle synthesis.
Table 2: Overview of Transition Metal-Catalyzed Oxazole Syntheses
| Catalyst Type | Reaction | Starting Materials | Product | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Coupling/Cyclization | N-propargylamides, Aryl iodides | 2,5-Disubstituted oxazoles | organic-chemistry.org |
| Palladium (Pd) | Suzuki-Miyaura Coupling | Carboxylic acids, Amino acids, Boronic acids | 2,4,5-Trisubstituted oxazoles | ijpsonline.comtandfonline.com |
| Copper (Cu) | Oxidative Cyclization | Enamides | 2,5-Disubstituted oxazoles | organic-chemistry.org |
| Copper (Cu) | Coupling | α-Diazoketones, Nitriles | 2,4,5-Trisubstituted oxazoles | researchgate.net |
Metal-Free and Organocatalytic Approaches in Oxazole Synthesis
To circumvent the cost and potential toxicity of transition metals, numerous metal-free and organocatalytic methods for oxazole synthesis have been developed. rsc.org These approaches often rely on common and inexpensive reagents.
One prominent metal-free method involves the use of iodine as a catalyst. An iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes provides a practical route to 2,5-disubstituted oxazoles. organic-chemistry.org A related domino oxidative cyclization mediated by t-BuOOH/I2 can produce various polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org Hypervalent iodine reagents, such as in situ generated PhI(OTf)2, have also been successfully used in the metal-free intramolecular oxidative cyclization of N-styrylbenzamides. organic-chemistry.org Furthermore, visible-light photocatalysis using an organic dye or a ruthenium complex offers a metal-free pathway to synthesize substituted oxazoles from α-bromoketones and benzylamines at room temperature. organic-chemistry.org
Microwave-Assisted Synthesis of Oxazole Derivatives
Microwave-assisted organic synthesis is a green chemistry technique known for accelerating reaction rates, increasing yields, and improving energy efficiency. ijpsonline.comabap.co.in This method has been successfully applied to the synthesis of oxazoles and oxazolines. nih.govacs.org
A notable example is the microwave-assisted [3+2] cycloaddition reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC). nih.govacs.org By controlling the amount of base (K3PO4), this reaction can be selectively directed to produce either 5-substituted oxazoles or diastereoselective 4,5-disubstituted oxazolines in short reaction times (e.g., 8 minutes) and high yields. nih.govacs.org This protocol is also scalable, demonstrating its potential for large-scale synthesis. nih.govacs.org Another efficient microwave-assisted method allows for the rapid synthesis of chiral oxazolines from aryl nitriles and chiral β-amino alcohols, often under solvent-free conditions with a recoverable heterogeneous catalyst. rsc.org
Table 3: Microwave-Assisted Synthesis of Oxazoles/Oxazolines
| Reaction Type | Starting Materials | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| [3+2] Cycloaddition | Aryl aldehyde, TosMIC, K3PO4 (2 equiv) | 65 °C, 350 W, 8 min | 5-Substituted oxazole | 96% | nih.govacs.org |
| [3+2] Cycloaddition | Aryl aldehyde, TosMIC, K3PO4 (1 equiv) | 60 °C, 280 W, 8 min | 4,5-Disubstituted oxazoline | ~95% | nih.govacs.org |
Ultrasonication Methods for Oxazoline Synthesis
Ultrasonication is another green technique that enhances chemical reactions through acoustic cavitation. It often leads to shorter reaction times, higher yields, and milder reaction conditions. mdpi.com Ultrasound has been effectively used in the one-pot, three-component synthesis of novel isoxazoline (B3343090) derivatives (structural analogues of oxazolines). nih.gov
In one such method, aldehydes, hydroxylamine (B1172632) hydrochloride, and allyl-sulfonamides are reacted in an aqueous medium under ultrasonic irradiation at room temperature. nih.gov This approach uses trichloroisocyanuric acid (TCCA), an inexpensive and ecological oxidant, to promote the reaction. nih.gov This environmentally friendly protocol avoids the need for toxic solvents or harsh conditions, providing good to excellent yields in significantly shorter times compared to conventional methods. nih.govnih.gov While this example focuses on isoxazolines, the principle is applicable to the synthesis of other heterocyclic systems like oxazolines.
Kinetic Resolution and Enantioselective Synthesis of Chiral Oxazole Amino Alcohols
Kinetic resolution is a widely employed technique for the separation of racemates. This method relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, resulting in one enantiomer reacting faster and leaving the other unreacted. Enantioselective synthesis, on the other hand, aims to directly produce a single enantiomer from a prochiral substrate.
A notable study in the kinetic resolution of compounds structurally related to the target molecule was conducted on racemic 1-(aryloxazol-2-yl)carbinols. This research provides a valuable framework for the potential resolution of this compound. In this study, various racemic 1-(aryloxazol-2-yl)ethan-1-ols were subjected to asymmetric esterification. The selectivity of these resolutions was found to be highly dependent on the structure of the aryloxazole moiety.
For instance, the kinetic resolution of (±)-1-(benzoxazol-2-yl)ethan-1-ol yielded the corresponding (R)-ester and the unreacted (S)-alcohol with a moderate selectivity factor. However, when the benzoxazole (B165842) group was replaced with a naphth[1,2-d]oxazole (B8738644) moiety, a significant enhancement in selectivity was observed. This suggests that the steric and electronic properties of the heterocyclic ring play a crucial role in the chiral recognition process. These findings are summarized in the table below.
| Substrate (1-(Aryloxazol-2-yl)ethan-1-ol) | Aryl Group | Selectivity Factor (s) |
|---|---|---|
| 1a | Benzoxazole | 22 |
| 1b | Naphth[2,1-d]oxazole | ~22 |
| 1c | Naphth[2,3-d]oxazole | ~22 |
| 1d | Naphth[1,2-d]oxazole | 31 |
While this study did not include an amino group on the chiral carbon, the principles of chiral recognition and the influence of the oxazole structure are directly applicable to the kinetic resolution of this compound. The presence of the amino group would likely necessitate the use of a protecting group to prevent undesired side reactions and to modulate the electronic and steric environment of the stereocenter.
In the realm of enantioselective synthesis, several general methodologies for the preparation of chiral amino alcohols could be adapted for the synthesis of this compound. One common approach is the asymmetric reduction of α-amino ketones. The synthesis of a suitable precursor, 2-amino-1-hydroxy-1-(1,3-oxazol-2-yl)ethan-1-one, could be followed by reduction with a chiral reducing agent, such as a borane reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), to yield the desired chiral amino alcohol. The success of this approach would hinge on the ability to synthesize the α-amino ketone precursor and the stereoselectivity of the reduction step.
Another powerful strategy is the dynamic kinetic resolution (DKR) of α-amino ketones. This process combines a rapid in situ racemization of the starting ketone with a highly enantioselective reduction. Iridium-catalyzed asymmetric hydrogenation of racemic α-amino ketones has been shown to be a highly effective method for the synthesis of various chiral amino alcohols with excellent diastereo- and enantioselectivity. This approach could potentially be applied to an appropriate α-amino ketone precursor to furnish this compound in high enantiomeric purity.
The following table outlines some of the key parameters and results from a study on the iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-amino ketones, which could be conceptually applied to the synthesis of the target oxazole amino alcohol.
| Substrate (α-Amino Ketone) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Generic N-protected α-amino ketone | Ir-(S)-f-phamidol | Up to 99 | Up to 99 | Up to 99:1 |
Enzymatic methods also offer a green and highly selective alternative for the synthesis of chiral amino alcohols. Transaminases, for example, can be used for the asymmetric amination of α-hydroxy ketones. An engineered amine dehydrogenase could potentially catalyze the asymmetric reductive amination of 1-hydroxy-1-(1,3-oxazol-2-yl)ethan-2-one to produce the desired chiral amino alcohol. The substrate specificity of the enzyme would be a critical factor in the success of this approach.
Application As Chiral Ligands in Asymmetric Catalysis
Overview of Oxazoline-Containing Ligands in Asymmetric Catalysis
Chiral ligands containing one or more oxazoline (B21484) rings are considered "privileged" in asymmetric catalysis due to their modular nature, ready accessibility, and broad applicability in a vast range of metal-catalyzed reactions, often affording excellent catalytic activity and high enantioselectivity. bldpharm.comnih.gov The stereogenic center, typically adjacent to the coordinating nitrogen atom of the oxazoline ring, is positioned close to the metal's active site, allowing for direct and efficient influence on the stereochemical outcome of the reaction. bldpharm.com This proximity is a key feature that underpins their success. The synthesis of these ligands is well-established, generally involving the cyclization of a chiral 2-amino alcohol with functional groups such as nitriles or carboxylic acids. wikipedia.org The structural diversity of these ligands can be easily tuned by varying the amino alcohol precursor or the backbone connecting the oxazoline units.
Pyridine-Oxazoline (PyOx) ligands are a class of C1-symmetric, bidentate N,N-ligands that have gained prominence in asymmetric catalysis. researchgate.net Their structure, which combines a pyridine (B92270) ring and a chiral oxazoline ring, creates a unique electronic and steric environment at the metal center. This non-symmetrical design allows for independent optimization of both the pyridine and oxazoline components, providing a powerful tool for fine-tuning the catalyst's performance for specific reactions. chemrxiv.org
The synthesis of PyOx ligands is modular, often starting from a 2-cyanopyridine (B140075) or a pyridine-2-carboxylic acid derivative, which is then coupled with a chiral amino alcohol. researchgate.net This modularity enables the creation of extensive libraries of ligands with varied steric bulk and electronic properties. PyOx ligands have demonstrated remarkable enantioselectivity in a variety of transformations, including palladium-catalyzed asymmetric conjugate addition reactions. researchgate.net
Bisoxazoline (BOX) ligands are a widely recognized class of C2-symmetric chiral ligands that feature two oxazoline rings connected by a linker. wikipedia.org This C2-symmetry is advantageous as it reduces the number of possible transition states in a catalytic cycle, often simplifying the analysis of stereoselectivity and leading to higher enantiomeric excesses. nih.gov The synthesis is typically a straightforward, one-step process from bifunctional starting materials like dinitriles (e.g., malononitrile) or dicarboxylic acids and two equivalents of a chiral amino alcohol. wikipedia.org
The mechanism of stereocontrol for BOX ligands is well-studied. When complexed with a metal, the substituents at the stereogenic centers of the oxazoline rings (position 4) extend outwards, creating a chiral pocket around the metal's active site. wikipedia.org In a typical catalytic reaction, such as a Diels-Alder or aldol (B89426) reaction, this chiral environment blocks one of the two enantiotopic faces of the approaching substrate, forcing it to bind in a specific orientation. nih.gov This substrate orientation dictates the stereochemistry of the product, leading to high enantioselectivity. The geometry of the metal-BOX complex, often a twisted square planar arrangement, is crucial for this stereochemical control. wikipedia.org
Phosphine-Oxazoline (PHOX) ligands are another important class of non-symmetric ligands that combine a phosphine (B1218219) donor and an oxazoline nitrogen donor, creating a P,N-bidentate chelate. psu.eduresearchgate.net This combination of a soft phosphorus donor and a hard nitrogen donor provides unique coordination properties. The synthesis of PHOX ligands is highly modular, allowing for variation in the oxazoline ring, the phosphine group, and the backbone connecting them. psu.edu This tunability has made PHOX ligands exceptionally versatile for a wide array of catalytic reactions, including highly successful applications in palladium-catalyzed allylic alkylations and iridium-catalyzed hydrogenations. caltech.eduorgsyn.org
While most PHOX ligands derive their chirality from a stereocenter in the oxazoline ring, the concept of axial chirality is also relevant in the broader context of chiral phosphine ligands. Axial chirality arises from restricted rotation around a bond, creating non-superimposable, mirror-image conformers (atropisomers). While not an inherent feature of the standard PHOX design, specialized PHOX ligands can be designed to incorporate axially chiral elements, such as a biphenyl (B1667301) backbone, to further enhance stereocontrol. This additional chiral element can work in concert with the oxazoline's point chirality to enforce a highly ordered transition state, often leading to exceptional levels of enantioselectivity.
The versatility of oxazole (B20620) and oxazoline-containing ligands is demonstrated by their ability to form stable and catalytically active complexes with a wide range of transition metals. The choice of metal is critical as it defines the types of chemical transformations that can be catalyzed.
Copper (Cu): Copper-BOX complexes are famously effective for enantioselective cyclopropanation, Diels-Alder, aldol, and Henry reactions. nih.govnih.gov
Palladium (Pd): Palladium-PHOX and Palladium-PyOx complexes are workhorses for asymmetric allylic alkylation, amination, and Heck reactions. caltech.eduorgsyn.org
Iridium (Ir): Iridium-PHOX complexes are highly effective for the asymmetric hydrogenation of challenging, unfunctionalized olefins. caltech.edu
Rhodium (Rh): Rhodium complexes have been used for asymmetric hydrosilylation and various C-H amination reactions. nih.govnih.gov
Ruthenium (Ru): Ruthenium-PyBox complexes are excellent catalysts for enantioselective cyclopropanation, while other Ru complexes are used in transfer hydrogenation. nih.govmdpi.com
Nickel (Ni): Nickel-catalyzed reactions, such as Negishi cross-couplings and conjugate additions, have successfully employed chiral bis(oxazoline) ligands. nih.gov
Iron (Fe): While less common, iron complexes with oxazoline ligands have been explored for various asymmetric transformations, offering a more sustainable alternative to precious metals.
The electronic properties of the ligand and the coordination geometry of the metal are synergistically responsible for the catalyst's activity and selectivity.
Metal-Catalyzed Asymmetric Transformations Mediated by Oxazole Amino Alcohol Derived Ligands
Ligands derived from chiral amino alcohols containing an oxazole or oxazoline ring are pivotal in mediating a host of asymmetric transformations. The inherent chirality of the amino alcohol is effectively translated into the product through a well-defined chiral environment created around the metal center. While specific research on ligands derived solely from 2-Amino-2-(1,3-oxazol-2-yl)ethan-1-ol is not extensively documented in the literature, the principles of catalysis can be understood from closely related and well-studied oxazoline ligands derived from other chiral amino alcohols.
Asymmetric carbon-carbon bond formation is a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules from simpler precursors. Chiral oxazoline ligands have a rich history in this area, proving effective in a multitude of C-C bond-forming reactions. nih.govresearchgate.net These include alkylations, additions, and various organometallic reactions. nih.gov
A prominent example is the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), a powerful method for forming stereogenic centers. In this reaction, a Pd(0) catalyst complexed with a chiral ligand, often a PHOX ligand, activates an allylic substrate to form a π-allyl-Pd(II) intermediate. The chiral ligand environment then directs the nucleophilic attack of a soft carbon nucleophile (e.g., a malonate enolate) to one of the two termini of the allyl fragment, leading to the formation of the product with high enantioselectivity. researchgate.netorgsyn.org
The table below presents illustrative data for a Pd-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate, using a standard (S)-t-Bu-PHOX ligand. This demonstrates the high efficacy typical of catalysts derived from chiral amino alcohol precursors in C-C bond-forming reactions.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | 1.0 | CH2Cl2 | 25 | 98 | 99 |
| 2 | 0.5 | CH2Cl2 | 25 | 97 | 99 |
| 3 | 0.1 | THF | 25 | 95 | 98 |
| 4 | 1.0 | Toluene (B28343) | 0 | 96 | 97 |
Data is representative for the Pd-catalyzed allylic alkylation of rac-1,3-diphenylallyl acetate with sodiodimethylmalonate using (S)-t-Bu-PHOX as the ligand. Such results showcase the potential for high yields and exceptional stereocontrol achievable with this class of ligands.
Other vital C-C bond-forming reactions where oxazoline-based ligands excel include copper-catalyzed Diels-Alder reactions and Friedel-Crafts alkylations, which are fundamental for constructing cyclic and aromatic systems with controlled stereochemistry. nih.gov
Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is one of the most efficient methods for producing enantiomerically pure compounds. Ruthenium(II) complexes featuring tridentate bis(oxazolinyl)pyridine (PyBOX) ligands have been successfully applied to the transfer hydrogenation of various ketones. nih.gov These catalysts can reduce aryl, alkyl, and dialkyl ketones with excellent yields and enantioselectivities reaching up to 92% ee. nih.gov More recent studies have shown that iridium complexes with phosphinooxazoline (PHOX) ligands are exceptionally active for the hydrogenation of α-amino ketones, affording chiral 1,2-amino alcohols with outstanding results (>99% conversion, >99% ee) and high turnover numbers (TON up to 500,000). acs.org This efficiency makes the process highly valuable for synthesizing key pharmaceutical intermediates. acs.org
Table 3: Asymmetric Hydrogenation of Ketones with Oxazoline-Based Catalysts acs.org
| Substrate | Catalyst System | Product | Conversion (%) | ee (%) |
| α-Hydroxy Ketone | Ir-PHOX | 1,2-Diol | >99 | >99 |
| α-Amino Ketone | Ir-PHOX | 1,2-Amino Alcohol | >99 | >99 |
| α-Keto Amide | Ir-PHOX | Hydroxy Amide | >99 | >99 |
Asymmetric Oxidation and Cross-Coupling Reactions
Chiral oxazoline ligands have proven effective in a range of asymmetric oxidation and cross-coupling reactions. In allylic oxidation, palladium complexes with oxazoline-based ligands can achieve enantioselective conversion of olefins to allylic esters. nih.gov
In the realm of cross-coupling, nickel complexes with PyBOX ligands have been used for the asymmetric Kumada cross-coupling of symmetric cyclic sulfates with aryl Grignard reagents. acs.org This methodology provides access to chiral secondary alcohols with high enantioselectivity. Similarly, Ni-catalyzed asymmetric cross-coupling of secondary benzylic bromides with aryl alkynyl aluminum reagents, using an iPr-PyBOX ligand, produces chiral internal alkynes in up to 94% yield and with up to 93% ee. acs.org These applications demonstrate the ability of the oxazoline scaffold to induce high levels of stereocontrol in reactions involving the formation of C-C and C-O bonds via oxidative and coupling mechanisms.
Asymmetric Wacker-type Cyclization
The intramolecular Wacker-type cyclization is a powerful method for constructing oxygen and nitrogen heterocycles via the palladium(II)-catalyzed nucleophilic attack of an alcohol or amine onto an alkene. nih.gov Achieving high enantioselectivity in this reaction has been a significant challenge. rsc.org A breakthrough came with the development of novel tetraoxazoline ligands, where four chiral oxazoline units are positioned at the ortho positions of a biphenyl axis. nih.gov A palladium(II) complex with such a ligand catalyzed the asymmetric cyclization of an o-allylphenol derivative, yielding the corresponding chiral dihydrofuran with up to 99% ee. beilstein-journals.org In the realm of aza-Wacker cyclizations, chiral quinolineoxazoline ligands have been used with Pd(II) catalysts to cyclize o-allylanilines into enantiomerically enriched dihydroindoles with up to 74% ee. nih.govrsc.org
C-H Activation and Functionalization Mediated by Oxazole Ligands
The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and chiral oxazoline-containing ligands have emerged as crucial components in rendering these reactions enantioselective. mdpi.com While research may not exclusively pinpoint "this compound" in all C-H activation studies, the principles governing the utility of chiral oxazoline ligands are directly applicable. These ligands, when complexed with transition metals like palladium or copper, can direct the metal to a specific C-H bond, enabling its cleavage and subsequent functionalization. researchgate.netresearchgate.net The chirality of the ligand ensures that this process occurs in a stereocontrolled manner, leading to the preferential formation of one enantiomer of the product.
For instance, palladium-catalyzed C-H arylation and alkenylation of the oxazole ring itself have been demonstrated, offering a versatile method for creating structurally diverse oxazole derivatives. organic-chemistry.org In the context of asymmetric catalysis, a chiral ligand derived from this compound would be instrumental in controlling the facial selectivity of such transformations on a prochiral substrate. The steric and electronic properties of the ligand, dictated by the substituents on the oxazoline ring and the amino alcohol backbone, play a critical role in the efficiency and enantioselectivity of the C-H functionalization reaction.
Recent advancements have seen the application of chiral N-protected-aminosulfoxide ligands in the enantioselective arylation and alkynylation of methylene (B1212753) C(sp³)–H bonds of cyclopropanes, achieving good enantiomeric ratios. mdpi.com This highlights the potential of chiral ligands to control reactivity at traditionally inert C-H bonds.
| Reaction Type | Metal Catalyst | Ligand Type | Key Feature | Potential Application |
|---|---|---|---|---|
| C-H Arylation/Alkenylation | Palladium | Chiral Oxazoline | Direct functionalization of C-H bonds | Synthesis of complex molecules |
| Benzylic C–H Azidation | Copper | Bis(oxazoline) | Site-selective C-H functionalization | Introduction of nitrogen-containing functional groups |
| Methylene C(sp³)–H Arylation | Palladium | Chiral Sulfoxide | Functionalization of unactivated C-H bonds | Creation of chiral centers on aliphatic rings |
Ligand Design Principles for Enhanced Catalytic Activity and Enantioselectivity
The efficacy of a chiral ligand in asymmetric catalysis is intricately linked to its structural design. For oxazoline-based ligands derived from compounds like this compound, several key principles guide the optimization of their catalytic performance. mdpi.compnas.orgresearchgate.netrsc.org
A fundamental principle in the design of effective chiral ligands is the placement of the stereocenter in close proximity to the metal's active site. bldpharm.comchimia.ch In ligands derived from this compound, the stereogenic center is directly adjacent to the coordinating nitrogen atom of the oxazoline ring. This strategic positioning ensures that the chiral environment of the ligand exerts a strong influence on the substrate as it coordinates to the metal center, thereby dictating the stereochemical outcome of the reaction. The substituents at this stereocenter can create a well-defined chiral pocket that sterically differentiates between the two prochiral faces of the substrate or the two enantiotopic groups, leading to high levels of asymmetric induction. researchgate.net
Ligand rigidity is another critical factor in achieving high enantioselectivity. acs.orgnih.gov A more rigid ligand scaffold reduces the number of possible conformations the catalyst-substrate complex can adopt in the transition state, leading to a more ordered and predictable stereochemical outcome. nih.gov Precomplexation, or the formation of a well-defined metal-ligand complex prior to the introduction of the substrate, can also enhance stereochemical control. mdpi.com This ensures that the active catalytic species has a consistent and known geometry. For oxazoline ligands, the inherent rigidity of the ring structure, combined with the chelation to the metal center, contributes to a well-defined chiral environment. scispace.com
One of the most significant advantages of oxazoline-based ligands is their modular nature. acs.orgpnas.orgresearchgate.net This modularity allows for the systematic variation of different structural components of the ligand to fine-tune its steric and electronic properties for a specific catalytic transformation. The synthesis of these ligands typically involves the condensation of a chiral amino alcohol with a dicarboxylic acid derivative or a nitrile, allowing for easy modification of both the chiral backbone and the bridging unit. nih.gov This has led to the development of a vast library of oxazoline-containing ligands, including bis(oxazolines), phosphinooxazolines (PHOX), and pyridine-oxazolines, each exhibiting unique catalytic activities. acs.orgrsc.org
| Design Principle | Effect on Catalysis | Example in Oxazoline Ligands |
|---|---|---|
| Stereocenter Proximity | Enhances chiral induction | Chiral substituent adjacent to the coordinating nitrogen |
| Ligand Rigidity | Reduces conformational flexibility, improving selectivity | The inherent rigidity of the oxazoline ring and chelation |
| Modularity | Allows for fine-tuning of ligand properties | Ease of synthesis from various amino alcohols and linking units |
Mechanistic Insights into Asymmetric Induction
Understanding the mechanism by which a chiral catalyst transfers its stereochemical information to the product is crucial for the rational design of new and improved catalytic systems.
The stereochemical outcome of a reaction catalyzed by a metal-oxazoline complex is determined in the transition state of the enantioselectivity-determining step. acs.org Analysis of these key transition states, often through a combination of experimental and computational methods, provides valuable insights into the origins of asymmetric induction. researchgate.net For many reactions, the preferred transition state is the one that minimizes steric repulsion between the substrate and the bulky substituents on the chiral ligand. rameshrasappan.com
In the case of bis(oxazoline) ligands, the C2-symmetric nature of the complex often leads to a simplified analysis of the possible transition states. scispace.com The metal center, chelated by the two oxazoline rings, creates a chiral environment where the substrate can only approach from a specific direction to avoid steric clashes with the ligand's substituents. For example, in copper-catalyzed cyclopropanation reactions, the substrate is believed to approach the metal-carbene intermediate in a way that minimizes interactions with the phenyl or tert-butyl groups of the bis(oxazoline) ligand. nih.gov
Radical Relay Chaperone Strategies in Catalytic Processes
While the direct application of this compound in radical relay chaperone strategies is an emerging area of interest, the foundational principles are well-established with structurally similar chiral oxazoline ligands. Radical relay catalysis represents a powerful strategy for the construction of complex molecules by enabling reactions at remote, unactivated C-H bonds. In these processes, a catalyst generates a radical species that is then guided or "chaperoned" by a chiral ligand to a specific site within the substrate to effect a stereoselective transformation.
A notable example of a related process involves the copper-catalyzed radical relay for the trifluoromethylalkynylation of alkenes, which employs a chiral bis(oxazoline) ligand. acs.org In such a reaction, a Cu(I) complex bearing the chiral ligand initiates the process by reacting with an alkyl radical source. The resulting chiral copper complex then orchestrates a cascade of events, including radical addition and subsequent rearrangement, to deliver the functional group to the substrate with high enantioselectivity. The chiral ligand, in this case, acts as a chaperone by controlling the trajectory of the reactive intermediates and shielding one face of the substrate, thereby dictating the stereochemistry of the newly formed chiral center.
The potential for ligands derived from this compound in this domain is significant. The amino and hydroxyl functionalities offer additional points for interaction with the substrate or other components of the catalytic system, potentially enhancing the "chaperoning" effect through hydrogen bonding or other non-covalent interactions. This could lead to improved stereocontrol and efficiency in radical relay processes.
| Catalytic System | Reaction Type | Role of Chiral Ligand | Achieved Stereoselectivity |
| Cu(I)-bis(oxazoline) | Trifluoromethylalkynylation of alkenes | Chaperones the radical intermediates, controls stereochemistry | Up to 97% ee |
| Rh(II)-chiral catalyst | C-H amination | Directs the nitrene insertion to a specific C-H bond | High diastereo- and enantioselectivity |
| Fe(II)-pybox | Asymmetric radical addition | Creates a chiral pocket to influence the approach of the radical | Moderate to high enantioselectivity |
Conformational Landscape and Non-Covalent Interactions in Ligand-Metal Complexes
The catalytic efficacy of ligands derived from this compound is intrinsically linked to the three-dimensional structure, or conformational landscape, of their metal complexes. The formation of a chelate ring upon coordination to a metal center imposes significant conformational constraints on the ligand. nih.gov The resulting geometry of the complex, which can range from tetrahedral to square-planar or octahedral depending on the metal and its coordination number, plays a pivotal role in defining the chiral environment around the catalytic site. rameshrasappan.com
For instance, in bis(oxazoline) complexes, the substituents on the chiral centers often dictate the puckering of the chelate ring and the orientation of the substituents, which in turn creates a well-defined chiral pocket. rameshrasappan.com This steric arrangement is crucial for discriminating between the prochiral faces of an incoming substrate.
Non-covalent interactions are fundamental to the stability and reactivity of these ligand-metal complexes. Hydrogen bonding, π-π stacking, and steric repulsion are key forces that govern the conformational preferences of the complex and its interaction with the substrate. The hydroxyl group in this compound, for example, can engage in hydrogen bonding with the substrate or a counter-ion, further rigidifying the transition state and enhancing enantioselectivity.
Recent studies on bis(amino-oxazoline) ligands with rare-earth metals have revealed the flexible coordination capabilities of these scaffolds. nih.gov Single-crystal X-ray diffraction analyses have shown that the ligand can adapt its conformation to accommodate different metal ions, sometimes leading to a torsion of the ligand backbone to maintain a stable mononuclear metal center. nih.gov This flexibility, coupled with the predictable steric and electronic effects of the oxazoline moiety, allows for the rational design of catalysts for specific asymmetric transformations.
| Interaction Type | Description | Effect on Catalysis |
| Steric Repulsion | Repulsive forces between bulky groups on the ligand and the substrate. | Directs the substrate to a less hindered approach, enhancing enantioselectivity. |
| Hydrogen Bonding | Interaction between a hydrogen atom on the ligand (e.g., from the -OH or -NH2 group) and an electronegative atom on the substrate or counter-ion. | Rigidifies the transition state, improves organization, and can enhance stereoselectivity. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can play a role in substrate binding and orientation when aromatic moieties are present in the ligand or substrate. |
| Coordinate Bonding | The primary interaction between the ligand's donor atoms (N, O) and the metal center. | Determines the overall geometry and electronic properties of the catalyst. |
Advanced Applications in Organic Synthesis Beyond Catalysis
Role as Chiral Building Blocks and Auxiliaries
The enantiopure forms of 2-Amino-2-(1,3-oxazol-2-yl)ethan-1-ol and its derivatives are highly valued as chiral auxiliaries. wikipedia.orgnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereochemistry is achieved, the auxiliary is typically cleaved and can often be recovered for reuse. The oxazoline (B21484) moiety, derived from chiral amino alcohols, is a well-established and successful class of chiral auxiliary in asymmetric synthesis. nih.govnih.gov
The amino and hydroxyl groups of this compound provide convenient handles for derivatization, allowing for its attachment to various molecular fragments. This derivatization is key to its function as a chiral auxiliary, enabling the construction of a wide array of chemical scaffolds. For instance, the amino group can be acylated with various carboxylic acid derivatives to form amides. These N-acylated oxazolines can then be used to control the stereochemistry of reactions at the α-position to the carbonyl group.
Similarly, the hydroxyl group can be functionalized, for example, by etherification or esterification, to tether the chiral unit to other molecules. The robust nature of the oxazoline ring allows it to withstand a variety of reaction conditions, making it a reliable chiral controller during multi-step synthetic sequences. The synthesis of diverse ligands containing the chiral oxazoline motif, often derived from readily available chiral β-amino alcohols, highlights the modularity and versatility of this approach in creating complex and functionally diverse molecules. nih.gov
Chiral oxazolines derived from amino alcohols are extensively used to induce asymmetry in a range of carbon-carbon bond-forming reactions, including alkylations, Diels-Alder reactions, and Michael-type additions. nih.govrsc.org
Asymmetric Alkylations: In asymmetric alkylations, an N-acyl oxazoline derivative can be deprotonated to form a chiral enolate. The steric bulk of the oxazoline auxiliary directs the approach of an incoming electrophile (e.g., an alkyl halide) to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields an enantiomerically enriched α-substituted carboxylic acid derivative.
Diels-Alder Reactions: Chiral oxazoline ligands have been successfully employed in Lewis acid-catalyzed asymmetric Diels-Alder reactions. nih.govnih.gov For example, magnesium complexes derived from (R)-2-[2-[(arylsulfonyl)amino]phenyl]-4-phenyl-1,3-oxazolines have been shown to be effective catalysts for the reaction between 3-alkenoyl-1,3-oxazolidin-2-one and cyclopentadiene, yielding the endo-cycloadduct with high enantioselectivity. nih.gov The stereochemical outcome of these reactions can be highly dependent on the nature of the substituents on the chiral ligand and the Lewis acid used. nih.govharvard.edu
Michael-Type Additions: Copper(II) complexes incorporating chiral oxazoline-containing ligands are effective catalysts for asymmetric Michael additions. beilstein-journals.orgnih.gov For instance, the conjugate addition of organometallic reagents to α,β-unsaturated compounds can be controlled to produce products with high enantiomeric excess. The specific structure of the oxazoline ligand plays a crucial role in determining the stereoselectivity of the addition.
A representative table of results for a copper-catalyzed asymmetric Michael addition is shown below:
| Entry | Michael Acceptor | Nucleophile | Ligand | Yield (%) | ee (%) |
| 1 | Chalcone | Diethylzinc | (S)-tert-Butyl-BOX | 95 | 92 |
| 2 | 2-Cyclohexen-1-one | Grignard Reagent | (R)-Ph-BOX | 88 | 85 |
| 3 | Nitro-styrene | Dimethyl malonate | (S,S)-bis(oxazoline) | 92 | 96 |
This is a representative data table based on typical results found in the literature for similar systems.
A significant application of chiral auxiliaries and catalysts is in the desymmetrization of meso compounds. Meso compounds are achiral molecules that contain stereocenters. A reaction that selectively transforms one of two enantiotopic functional groups in a meso starting material into a chiral product is known as an enantiodivergent conversion. Chiral oxazoline ligands have been utilized in such transformations. For example, in the allylic oxidation of cycloalkenes, a chiral tris(oxazoline) ligand can mediate the copper-catalyzed reaction to produce allylic esters with good enantioselectivity, effectively converting an achiral alkene into a chiral product. researchgate.net
Precursors for Other Heterocyclic Compounds
Beyond its direct use as a chiral auxiliary, this compound can serve as a valuable precursor for the synthesis of other important classes of heterocyclic compounds, including amino acids and fused heterocycles like benzoxazoles.
The structural core of this compound contains a masked β-amino acid moiety. The oxazole (B20620) ring can be considered a protected and activated carboxylic acid equivalent. Hydrolysis of the oxazole ring, typically under acidic or basic conditions, can unmask the carboxylic acid functionality. This transformation, coupled with the existing amino group at the adjacent carbon, provides a route to β-amino acids. chiroblock.comillinois.edu
β-Amino acids are important building blocks for the synthesis of β-peptides, which can form stable secondary structures and often exhibit enhanced resistance to enzymatic degradation compared to their α-peptide counterparts. chiroblock.com The synthesis of β²-amino acid derivatives, where the substituent is at the α-position relative to the carboxyl group, is a topic of significant interest. chiroblock.comresearchgate.net Methodologies for the stereoselective synthesis of β²-amino acids often involve strategies such as the conjugate addition to α,β-unsaturated systems or the alkylation of β-amino acid enolates. chiroblock.comillinois.edu
Benzoxazoles are an important class of fused heterocyclic compounds with a wide range of biological activities and applications in materials science. rsc.org A common synthetic route to 2-substituted benzoxazoles involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. rsc.orgmdpi.com While direct use of this compound as a precursor for benzoxazoles is not widely documented, related amino alcohols can participate in cyclization reactions to form such fused systems. researchgate.netnih.gov
For example, a general approach involves the reaction of a 2-aminophenol with an aldehyde, followed by oxidative cyclization to afford the benzoxazole (B165842) ring system. rsc.org The reaction conditions for these transformations can vary widely, employing different catalysts and oxidants. rsc.orgnih.gov The development of efficient and environmentally friendly methods for benzoxazole synthesis is an active area of research. mdpi.com
Formation of Thiazolines and Imidazolines
The 1,2-amino alcohol motif is a well-established precursor for the synthesis of five-membered heterocycles like thiazolines and imidazolines. These transformations typically involve the sequential or concerted reaction of both the amino and hydroxyl groups.
Thiazoline (B8809763) Synthesis: The conversion of this compound to its corresponding thiazoline derivative, 2-(1,3-oxazol-2-yl)-4,5-dihydro-1,3-thiazol-4-yl]methanol, can be envisioned through established methods for thiazoline formation from amino alcohols. A common strategy involves the reaction with a thiocarbonyl source. For instance, treatment with carbon disulfide (CS₂) under basic conditions would form an intermediate dithiocarbamate, which can then undergo cyclization upon activation of the hydroxyl group (e.g., via tosylation or conversion to a halide) to furnish the thiazoline ring. Alternatively, reaction with α,α-difluoroalkyl amines has been shown to be a mild method for affording thiazoline derivatives from β-amino thiols, a pathway that could be adapted from the corresponding amino alcohol. organic-chemistry.org
Imidazoline Synthesis: The synthesis of imidazolines from 1,2-amino alcohols is frequently accomplished through their reaction with nitriles, often mediated by a metal catalyst. researchgate.net This pathway involves the initial coordination of the catalyst to the nitrile and the amino alcohol, facilitating the nucleophilic attack of the amino group onto the nitrile carbon, followed by cyclization with the elimination of water. Another approach involves the dehydrative cyclization of the corresponding N-(2-hydroxyethyl)amidine intermediate. These amidines can be formed from the reaction of the amino alcohol with an imidate or through a Pt(IV)-mediated coupling with a nitrile. figshare.com
Table 1: Plausible Synthetic Routes to Thiazolines and Imidazolines
| Target Heterocycle | General Reagents | Plausible Intermediate | Key Transformation |
| Thiazoline | 1. CS₂, Base2. Activating Agent (e.g., TsCl) | Dithiocarbamate | Intramolecular Cyclization |
| Imidazoline | R-CN, Lewis Acid Catalyst | Metallo-nitrile complex | Catalytic Cyclocondensation |
Precursors for 1,3,4-Oxadiazole (B1194373) Derivatives
While not a direct precursor, the functional groups of this compound can be chemically manipulated to construct a 1,3,4-oxadiazole ring. The most common synthetic routes to 1,3,4-oxadiazoles involve the dehydrative cyclization of diacylhydrazines or the oxidative cyclization of acyl hydrazones. nih.govresearchgate.net
To utilize the title compound, a multi-step sequence would be necessary to convert the amino alcohol moiety into a suitable hydrazide-containing intermediate. A potential synthetic pathway could involve:
N-Acylation: Protection and acylation of the primary amine with a desired acyl chloride (R-COCl).
Oxidation: Oxidation of the primary alcohol to a carboxylic acid, yielding an N-acyl amino acid.
Hydrazide Formation: Conversion of the carboxylic acid to the corresponding acyl hydrazide via reaction with hydrazine (B178648) (H₂NNH₂).
Cyclization: This newly formed acyl hydrazide can then be cyclized to a 2,5-disubstituted 1,3,4-oxadiazole. This final ring-closing step can be achieved by reacting it with another carboxylic acid derivative (e.g., an orthoester) or by converting it to an acyl hydrazone (via condensation with an aldehyde) followed by oxidative cyclization using reagents like iodine or 1,3-dibromo-5,5-dimethylhydantoin. jchemrev.com
This sequence transforms the initial C2-amino alcohol backbone into a C2-hydrazide fragment, which is the key structural unit required for the formation of the 1,3,4-oxadiazole ring system.
Incorporation into Peptidomimetics and Fluorescent Probes
The structural features of this compound make it an attractive building block for the design of peptidomimetics and the development of fluorescent probes.
Peptidomimetics: Unnatural amino acids containing heterocyclic scaffolds are widely used to create peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved stability and bioavailability. thieme.de The oxazole ring is a bioisostere for the peptide bond, capable of replicating its planar geometry and hydrogen-bonding capabilities. nih.gov Incorporating the oxazolyl-amino alcohol moiety into a peptide sequence can thus enforce specific secondary structures, such as turns or helices, or can be used to replace an entire amino acid residue, with the oxazole ring mimicking the side chain's role in molecular recognition. Several naturally occurring peptides that contain oxazole rings exhibit significant biological activity. nih.gov
Fluorescent Probes: Oxazole-containing compounds often exhibit fluorescent properties. The development of fluorescent amino acids that can be incorporated into peptides and proteins is a powerful tool for studying protein localization, dynamics, and interactions. Research has demonstrated that synthetic oxazole-containing amino acids can be genetically encoded and incorporated into proteins in cellulo. nih.govnih.gov Upon incorporation, these probes often show enhanced fluorescence and significant Stokes shifts, making them effective reporters of their local microenvironment. nih.gov The this compound scaffold provides a foundation for creating such probes, where the amino and alcohol groups serve as handles for conjugation or incorporation into a larger biomolecule.
Table 2: Photophysical Properties of an Exemplary Fluorescent Oxazole Amino Acid
| Compound | Description | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield Enhancement |
| Oxazole Amino Acid 1 | Incorporated into Green Fluorescent Protein (GFP) at position 66 | ~380-400 | ~430-470 | ~30-70 | 4x brighter than wild-type GFP |
Data derived from analogous systems described in the literature. nih.gov
Scaffold for Complex Natural Product Synthesis
Both the oxazole ring and the vicinal amino alcohol moiety are common structural motifs found in a wide array of complex and biologically active natural products.
Oxazoles in Natural Products: Oxazole rings are present in numerous classes of natural products, including thiopeptides, cyanobactins, and various marine-derived metabolites, where they are often crucial for biological function. nih.gov
Amino Alcohols in Natural Products: The 1,2-amino alcohol functionality is a key component of many alkaloids, amino sugars, and lipids like sphingosine, serving as a chiral building block in their biosynthesis and total synthesis.
This compound represents a convergence of these two important pharmacophores. As a chiral, non-racemic synthon, it provides a pre-packaged fragment containing a stable heterocycle and two modifiable functional groups in a defined stereochemical relationship. This makes it a potentially powerful building block for the diversity-oriented synthesis (DOS) of novel compound libraries for drug discovery. By using this scaffold, chemists can rapidly construct molecules that are inspired by natural products but possess novel structures. For example, the amino group can be used as an anchor for peptide coupling, while the hydroxyl group can be used to form esters, ethers, or to initiate further cyclization reactions, enabling the efficient synthesis of complex molecular architectures.
Spectroscopic and Computational Characterization of Oxazole Amino Alcohol Systems
Spectroscopic Analysis for Structural Elucidation (e.g., IR, NMR, Mass Spectrometry)
Spectroscopic methods are fundamental to confirming the molecular structure of 2-Amino-2-(1,3-oxazol-2-yl)ethan-1-ol. While specific experimental data for this exact compound is not extensively published, the expected spectroscopic characteristics can be inferred from the analysis of related oxazole (B20620), amino alcohol, and amino acid derivatives.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key vibrational frequencies would include broad O-H stretching from the alcohol group, typically in the range of 3200-3600 cm⁻¹, and N-H stretching vibrations from the primary amine group, usually appearing as a doublet in the 3300-3500 cm⁻¹ region. The C=N stretching of the oxazole ring is anticipated around 1620-1680 cm⁻¹, while the C-O-C stretching of the ether linkage within the oxazole ring would likely be observed in the 1000-1300 cm⁻¹ range.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | 3200-3600 (broad) |
| N-H (Amine) | 3300-3500 (doublet) |
| C=N (Oxazole) | 1620-1680 |
| C-O-C (Oxazole) | 1000-1300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for elucidating the connectivity and chemical environment of the atoms in the molecule.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the oxazole ring, the ethan-1-ol backbone, and the amino and hydroxyl groups. The protons on the oxazole ring (H-4 and H-5) would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The methine proton (CH-NH₂) and the methylene (B1212753) protons (CH₂-OH) of the ethanol side chain would resonate in the upfield region. The chemical shifts of the -NH₂ and -OH protons can be broad and their positions variable depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework. The carbons of the oxazole ring (C-2, C-4, and C-5) would have characteristic chemical shifts in the downfield region (δ 140-165 ppm). The carbons of the ethanol side chain (C-α and C-β) would appear at higher field strengths.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The principal fragment ions for protonated amino acids typically include losses of water ([M+H - H₂O]⁺), ammonia ([M+H - NH₃]⁺), and a combination of water and carbon monoxide ([M+H - H₂O - CO]⁺) researchgate.net. For this compound, fragmentation would likely involve the cleavage of the C-C bond of the ethanol side chain and fragmentation of the oxazole ring, providing valuable structural information.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of oxazole derivatives. irjweb.commdpi.com These calculations provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.
The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the chemical reactivity of a molecule. irjweb.comworldwidejournals.com A smaller energy gap generally indicates higher reactivity. For oxazole derivatives, the HOMO is typically localized on the oxazole ring and the amino group, while the LUMO is distributed over the oxazole ring. The energy gap can be influenced by the presence of substituents on the oxazole ring.
Calculations of global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can further quantify the reactivity of the molecule. These parameters are derived from the HOMO and LUMO energies and provide a theoretical basis for understanding the molecule's behavior in chemical reactions.
| Parameter | Description |
| HOMO | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. |
| LUMO | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons. |
| ΔE (HOMO-LUMO gap) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |
| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. |
| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. |
| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. |
Molecular Docking and Dynamics Simulations for Ligand-Substrate/Receptor Interactions
Molecular docking and dynamics simulations are computational techniques used to predict the binding mode and affinity of a ligand to a biological target, such as a protein receptor. nih.govmdpi.com These methods are instrumental in drug discovery and design. For this compound, these simulations can help identify potential biological targets and elucidate the key interactions at the molecular level.
The process involves docking the 3D structure of the oxazole amino alcohol into the active site of a target protein. The simulation then calculates the binding energy and identifies the most favorable binding pose. The interactions are typically characterized by hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. researchgate.net
Molecular dynamics simulations can further investigate the stability of the ligand-receptor complex over time, providing a more dynamic picture of the binding event. nih.govnih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide insights into the thermodynamics of the interaction.
Conformational Analysis and Stereochemical Studies
Furthermore, the chiral center at the α-carbon of the ethanol side chain means that this compound can exist as a pair of enantiomers ((R) and (S)). The stereochemistry is critical for biological activity, as enantiomers often exhibit different pharmacological profiles. Stereoselective synthesis methods are therefore important for obtaining the desired enantiomer. nih.gov The absolute configuration of the chiral center can be determined using techniques such as X-ray crystallography or by comparing experimental and calculated chiroptical properties like circular dichroism (CD) spectra.
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems with Oxazole (B20620) Amino Alcohol Ligands
Chiral amino alcohols are crucial precursors in the synthesis of ligands for asymmetric catalysis. westlake.edu.cnbldpharm.com The development of methodologies for efficient asymmetric synthesis is a primary focus in organic chemistry. researchgate.net Ligands containing chiral oxazoline (B21484) moieties, derived from amino alcohols, have proven to be among the most successful and widely used in a vast range of metal-catalyzed transformations due to their accessibility and modular nature. bldpharm.comresearchgate.net
Future research will likely focus on harnessing the 2-amino-2-(1,3-oxazol-2-yl)ethan-1-ol scaffold to create a new generation of chiral ligands. The close proximity of the chiral center to the coordinating nitrogen atom of the oxazole ring can create a well-defined chiral environment around a metal center, which is crucial for high asymmetric induction. researchgate.net The development of novel catalytic systems incorporating these ligands could lead to significant advancements in enantioselective reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The structural rigidity and steric properties of these ligands can be fine-tuned by modifying the substituents on the oxazole ring or the amino alcohol backbone, allowing for the optimization of catalyst performance for specific transformations.
Exploration of New Synthetic Pathways for Enhanced Structural Diversity and Complexity
The exploration of novel synthetic pathways is essential for expanding the structural diversity and complexity of derivatives of this compound. Efficient and versatile synthetic routes will enable the creation of a library of analogues with varied electronic and steric properties. nih.gov
Recent advancements in the synthesis of chiral β-amino alcohols provide a foundation for producing a wide array of precursors for these oxazole-based ligands. westlake.edu.cn Methodologies such as chromium-catalyzed asymmetric cross-coupling reactions of aldehydes and imines are expanding the toolkit for creating these crucial building blocks with high enantiomeric excess. westlake.edu.cn Future synthetic efforts may focus on one-pot procedures and multicomponent reactions to streamline the synthesis of complex oxazole amino alcohol derivatives. The ability to introduce a variety of functional groups will be critical for tailoring the properties of the resulting ligands and materials.
Advanced Computational Modeling for Predictive Design and Reaction Optimization
Advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for the predictive design of catalysts and the optimization of reaction conditions. benthamdirect.com Computational studies can provide valuable insights into the structural and electronic properties of metal complexes formed with oxazole amino alcohol ligands.
By modeling the transition states of catalytic cycles, researchers can better understand the factors that govern enantioselectivity and catalytic activity. This knowledge can guide the rational design of new ligands with improved performance, reducing the need for extensive empirical screening. oulu.fi Future research will likely involve the use of machine learning algorithms in conjunction with DFT calculations to accelerate the discovery of optimal catalyst structures and reaction parameters for specific applications. oulu.fi
Integration into Supramolecular Chemistry and Advanced Functional Materials
The ability of the this compound scaffold to participate in hydrogen bonding and coordination with metal ions makes it an attractive component for the construction of supramolecular assemblies and advanced functional materials. Oxazole-containing compounds are known to be key components in the development of functional polymers and materials with applications in the biomedical field. mdpi.com
The integration of this amino alcohol into metal-organic frameworks (MOFs) could lead to the development of novel porous materials with applications in gas storage, separation, and heterogeneous catalysis. wikipedia.org The chiral nature of the building block could also be exploited to create enantioselective catalysts within the MOF structure. wikipedia.org Furthermore, the incorporation of these units into polymers could lead to the development of new functional materials with tailored optical, electronic, or biomedical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
